1-(4-(4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)-2-phenylethanone
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Description
This compound is a complex organic molecule with a structure that includes a piperazine ring, a pyrimidine ring, and methoxyphenyl groups . The IUPAC name for a similar compound is 4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a Mannich reaction . This reaction is commonly used to incorporate a piperazine ring into biologically active compounds . In one study, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures were synthesized .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as HRMS, IR, and NMR . Molecular docking studies have shown that certain groups in these compounds are active in the hinge region of the AChE crystal structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the IC50, Ki, and inhibition types of N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were determined .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, one such compound has a molecular weight of 283.37 and is a solid at room temperature .Safety And Hazards
properties
IUPAC Name |
1-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-18-16-22(26-20-8-10-21(31-2)11-9-20)27-24(25-18)29-14-12-28(13-15-29)23(30)17-19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLGGGCEQPBOKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CC3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)-2-phenylethanone |
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